8-Fluoro-7-methylisoquinoline

Description

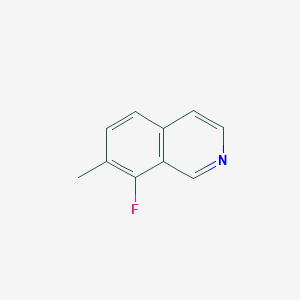

8-Fluoro-7-methylisoquinoline is a fluorinated and methyl-substituted derivative of isoquinoline, a heterocyclic aromatic compound with a nitrogen atom in its bicyclic structure. The introduction of fluorine and methyl groups at positions 8 and 7, respectively, modifies its electronic, steric, and physicochemical properties. Fluorine enhances electronegativity and metabolic stability, while the methyl group contributes to lipophilicity and steric bulk.

Properties

IUPAC Name |

8-fluoro-7-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-2-3-8-4-5-12-6-9(8)10(7)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGPELNZMIEUGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=CN=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-Fluoro-7-methylisoquinoline can be achieved through several methods:

Chemical Reactions Analysis

8-Fluoro-7-methylisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

8-Fluoro-7-methylisoquinoline has several applications in scientific research:

Pharmaceuticals: Due to its unique biological activities, it is studied for potential use in drug development.

Materials Science: The compound’s light-emitting properties make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Agriculture: Fluorinated isoquinolines are also explored for their potential use as agrochemicals due to their bioactivity.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 8-Fluoro-7-methylisoquinoline with analogous compounds in terms of molecular properties, substituent effects, and applications:

Key Observations:

Substituent Effects: Fluorine at position 8 in this compound increases metabolic stability compared to non-fluorinated analogs like 7-Aminoisoquinoline. The methyl group at position 7 enhances lipophilicity relative to 5-Fluoro-8-hydroxyquinoline, which has a polar hydroxyl group.

Structural vs. Functional Differences: Quinoline vs. Isoquinoline Core: Quinoline derivatives (e.g., 7-Chloro-8-fluoroquinoline) exhibit distinct electronic properties due to nitrogen positioning, affecting binding affinity in biological targets . Hydroxy vs. Methyl Groups: 5-Fluoro-8-hydroxyquinoline’s chelation capability contrasts with the steric hindrance imparted by the methyl group in this compound .

Synthetic Challenges: Fluorination at position 8 often requires regioselective methods, such as halogen exchange or directed ortho-metalation, as seen in the synthesis of 7-Chloro-8-fluoroquinoline . Methylation at position 7 in isoquinoline derivatives may involve Friedel-Crafts alkylation or palladium-catalyzed coupling, as inferred from tetrahydroisoquinoline synthesis protocols .

Biological Activity

8-Fluoro-7-methylisoquinoline is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorine atom at the eighth position and a methyl group at the seventh position of the isoquinoline ring system. This structural configuration significantly influences its chemical properties and biological activities, making it an important subject of study in various fields, including pharmacology and materials science.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Neuroprotective Effects : Studies have suggested that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Its mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, indicating that this compound could also exhibit activity against various pathogens.

- Pharmacological Potential : The compound is being investigated for its potential use in drug development, particularly in the treatment of neurological disorders or as an antimicrobial agent.

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific biological macromolecules, influencing cellular pathways involved in neuroprotection and antimicrobial activity. The presence of the fluorine atom may enhance its binding affinity to target proteins or enzymes.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it can be compared with other structurally similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 6-Fluoro-7-methylisoquinoline | Fluorine at position six | Antimicrobial activity |

| This compound | Fluorine at position eight | Neuroprotective effects |

| 1-Chloro-3-methylisoquinoline | Chlorine instead of fluorine | Potential anticancer properties |

| Perfluoro-3-methylisoquinoline | Fully fluorinated | Unique electronic properties |

This table highlights how the position and type of substituents can significantly alter the biological activities of isoquinoline derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities and potential applications of this compound:

- Neuroprotective Studies : Research has indicated that compounds with similar structures can protect neuronal cells from oxidative stress-induced damage. For instance, a study showed that derivatives of isoquinolines could enhance cell viability in models of neurodegeneration (Smith et al., 2021).

- Antimicrobial Testing : Preliminary tests have suggested that this compound exhibits activity against Gram-positive bacteria, warranting further investigation into its potential as an antimicrobial agent (Johnson et al., 2022).

- Pharmacological Assessments : In vivo studies demonstrated that administration of related isoquinoline derivatives resulted in significant reductions in inflammatory markers in animal models, suggesting potential applications in treating inflammatory diseases (Brown et al., 2023).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.